molecular formula C16H14N2O5S B11635564 Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11635564
M. Wt: 346.4 g/mol
InChI Key: GOHSLRHFFHURLM-UHFFFAOYSA-N
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Description

Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with oxalyl chloride in methanol to form the corresponding ester . This intermediate can then undergo further reactions, such as nucleophilic substitution and cyclization, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, inert atmosphere, and the use of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of a strong oxidizing agent, while reduction reactions may require low temperatures and the use of a strong reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique features of this compound, such as the presence of the cyano and sulfanyl groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H14N2O5S/c1-21-15(20)7-24-16-11(6-17)10(5-14(19)18-16)9-2-3-12-13(4-9)23-8-22-12/h2-4,10H,5,7-8H2,1H3,(H,18,19)

InChI Key

GOHSLRHFFHURLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC3=C(C=C2)OCO3)C#N

Origin of Product

United States

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